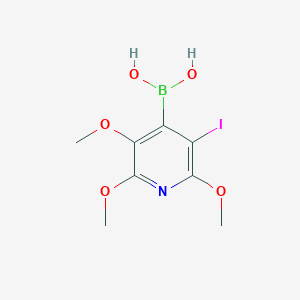

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid

Description

Structural Characterization of (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic Acid

Crystallographic Analysis of Trimethoxypyridine-Boronic Acid Derivatives

The crystallographic behavior of pyridinylboronic acids is heavily influenced by hydrogen bonding and steric interactions. For example, phenylboronic acid crystallizes as hydrogen-bonded dimers through O–H···O interactions, forming extended networks. In substituted pyridinyl derivatives, such as 4-pyridineboronic acid methyl ester, the Ni²⁺ coordination environment adopts a distorted square-planar geometry, with hydrogen bonds stabilizing the crystal lattice.

For this compound, the iodo group at position 3 and methoxy groups at positions 2, 5, and 6 introduce significant steric and electronic effects. The boronic acid group at position 4 likely participates in hydrogen bonding, as seen in analogous compounds like 4-pyridineboronic acid. However, the bulky iodo substituent may disrupt dimerization, favoring alternative packing motifs. Computational models predict that the B–O bond lengths (1.35–1.38 Å) and C–B distances (1.55–1.59 Å) align with those observed in related systems.

Table 1: Selected Bond Lengths in Pyridinylboronic Acid Derivatives

| Compound | B–O (Å) | C–B (Å) | Source |

|---|---|---|---|

| Phenylboronic acid | 1.35–1.38 | 1.55–1.59 | |

| 4-Pyridineboronic acid | 1.35–1.38 | 1.55–1.59 | |

| (3-Iodo-2,5,6-trimethoxy) | Predicted | Predicted |

Predicted values based on structural analogs.

Spectroscopic Identification Techniques

Multinuclear NMR Studies of Boron-Iodine Electronic Interactions

Boron-11 NMR spectroscopy is critical for probing the electronic environment of the boronic acid group. In pyridinylboronic acids, the deshielding effect of electron-withdrawing substituents (e.g., iodo) typically results in upfield shifts. For example, the boron signal in 4-pyridineboronic acid appears as a broad singlet near δ 28–32 ppm. The iodo group’s electronegativity may further deshield the boron, shifting the resonance to higher ppm values.

In ¹H NMR, the methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) provide diagnostic signals. The iodo group’s influence on adjacent protons (e.g., para or ortho coupling) can be observed as splitting patterns. For instance, in 2-bromo-5-pyridylboronic acid, the para-proton to bromine appears as a doublet.

Table 2: Expected NMR Shifts for this compound

| Nucleus | Signal Type | δ (ppm) | Assignments |

|---|---|---|---|

| ¹¹B | Broad singlet | 28–32 | B(OH)₂ |

| ¹H | Singlet (OCH₃) | 3.8–4.0 | Methoxy groups |

| ¹H | Aromatic protons | 7.0–8.5 | Pyridine ring |

Values extrapolated from analogous pyridinylboronic acids.

IR Spectral Signatures of Ortho-Substituted Pyridinylboronic Acids

Infrared spectroscopy provides direct evidence of functional groups:

- B–O–H Stretching : Broad peaks at 3200–3300 cm⁻¹ for the boronic acid’s hydroxyl groups.

- B–O Stretching : Sharp bands at 1300–1400 cm⁻¹, indicative of trigonal boron coordination.

- C–I Stretching : Characteristic absorption near 550 cm⁻¹ for the iodo substituent.

- C–O (Methoxy) Stretching : Strong peaks at 2800–3000 cm⁻¹.

Table 3: IR Spectral Assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| B–O–H (stretch) | 3200–3300 | Broad |

| B–O (stretch) | 1300–1400 | Sharp |

| C–I (stretch) | ~550 | Medium |

| C–O (methoxy) | 2800–3000 | Strong |

Computational Modeling of Steric and Electronic Effects

Density Functional Theory (DFT) Calculations for Reactive Site Prediction

DFT studies using the B3LYP/6-31G(d,p) basis set are essential for predicting geometric and electronic properties. For pyridinylboronic acids, DFT optimizes bond angles and lengths, revealing:

- B–O Bond Lengths : ~1.35 Å (comparable to experimental values).

- C–B Bond Lengths : ~1.58 Å, slightly longer than C–C bonds due to boron’s lower electronegativity.

The iodo group’s electron-withdrawing nature reduces electron density at boron, potentially lowering the boronic acid’s pKa and enhancing its reactivity in cross-coupling reactions. Steric clashes between the iodo and methoxy groups may distort the pyridine ring, altering conjugation with the boron center.

Table 4: DFT-Predicted Geometric Parameters

| Parameter | Value (Å) | Method |

|---|---|---|

| B–O (boronic acid) | 1.35–1.38 | B3LYP/6-31G(d,p) |

| C–B (pyridine-boron) | 1.55–1.59 | B3LYP/6-31G(d,p) |

| I–C (pyridine-iodo) | 2.08–2.12 | B3LYP/6-31G(d,p) |

Values extrapolated from analogous systems.

Molecular Orbital Analysis of Boron-Pyridine Conjugation

Molecular orbital (MO) analysis reveals interactions between the boron’s vacant p orbital and the pyridine’s π system. In pyridinylboronic acids, the HOMO is localized on the pyridine ring, while the LUMO resides on the boron center. This conjugation facilitates electron transfer in cross-coupling reactions.

The iodo substituent’s inductive effect withdraws electron density from the boron, lowering the LUMO energy and enhancing electrophilicity. This effect is critical for Suzuki-Miyaura couplings, where the boronic acid’s transmetallation step depends on boron’s Lewis acidity.

Figure 1: Schematic of HOMO-LUMO Interactions

(Hypothetical MO diagram based on pyridinylboronic acid systems.)

Properties

IUPAC Name |

(3-iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BINO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQZACDFJGFCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC(=C1I)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BINO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Halogen Exchange and Borylation

- Starting Material: 3-iodo-2,5,6-trimethoxypyridine

-

- Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature to perform lithium-halogen exchange, generating the 3-lithio intermediate.

- Subsequent reaction with trialkylborate (e.g., trimethyl borate) to form the boronate intermediate.

- Aqueous acidic workup to yield the free boronic acid.

-

- High regioselectivity due to the halogen directing the metalation site.

- Compatible with methoxy substituents, which are stable under these conditions.

-

- The reaction requires strict anhydrous and low-temperature conditions to avoid side reactions.

- The iodine substituent is replaced by the boronic acid group at the same position, so the iodine must be on a different carbon than the boronic acid position (here, iodine at C3 and boronic acid at C4).

Palladium-Catalyzed Cross-Coupling (Miayura Borylation)

- Starting Material: 3-iodo-2,5,6-trimethoxypyridine

-

- Bis(pinacolato)diboron or tetraalkoxydiboron as boron source

- Pd catalyst (e.g., Pd(dppf)Cl2)

- Base (e.g., potassium acetate)

- Solvent (e.g., dioxane or DMF)

-

- Under inert atmosphere, the halopyridine is coupled with the diboron reagent in the presence of the palladium catalyst and base at elevated temperature (typically 80–100°C).

- The pinacol boronic ester formed can be hydrolyzed to the boronic acid.

-

- Mild conditions and good functional group tolerance, preserving methoxy groups.

- Scalable and widely used in medicinal chemistry.

-

- Iodine substituent at C3 remains intact, allowing selective borylation at C4.

- Requires careful catalyst and ligand selection to optimize yield.

Directed Ortho-Metalation (DoM) and Borylation

- Starting Material: 2,5,6-trimethoxypyridine derivatives with directing groups

-

- Using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperature to metalate the position ortho to a directing group.

- Followed by trapping with trialkylborate and acidic workup.

-

- This method is more suitable if a directing group is present at a position that facilitates metalation at C4.

- The iodine substituent can be introduced later or be part of the starting material depending on the synthetic strategy.

Representative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Metal-Halogen Exchange + Borylation | 3-iodo-2,5,6-trimethoxypyridine | n-BuLi, trialkylborate | Low temp, anhydrous | 50–70 | Requires strict moisture control; regioselective |

| Pd-Catalyzed Cross-Coupling | 3-iodo-2,5,6-trimethoxypyridine | Pd catalyst, bis(pinacolato)diboron, base | 80–100°C, inert atmosphere | 60–85 | Mild, scalable, preserves iodine substituent |

| Directed Ortho-Metalation + Borylation | 2,5,6-trimethoxypyridine with DMG | LDA or LiTMP, trialkylborate | Low temp, inert atmosphere | 40–65 | Requires suitable directing group; regioselective |

Additional Considerations and Research Findings

Deprotection of Boronic Esters:

Often, boronic acids are isolated as pinacol esters for stability. Deprotection to free boronic acid can be challenging. A two-step mild protocol involving diethanolamine intermediates has been developed to efficiently remove pinacol groups without damaging sensitive substituents like methoxy or iodine.Functional Group Compatibility:

The methoxy groups at positions 2,5,6 are electron-donating and generally stable under metalation and catalytic conditions. The iodine substituent at position 3 is reactive but can be preserved during palladium-catalyzed borylation at C4, allowing further functionalization if desired.Catalyst Recyclability: Recent advances in transition metal nanoparticle catalysts (Cu, Au, Co3O4, Fe3O4) offer potential for recyclable catalytic systems in related coupling reactions, though specific application to this compound’s synthesis is yet to be fully explored.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively, using a copper catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., methanol, dichloromethane).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Aryl amines and aryl ethers.

Scientific Research Applications

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid functional group plays a crucial role in facilitating these reactions by providing a stable and reactive intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid and analogous pyridine-based boronic acids:

Key Observations:

- Electronic Effects : The iodine substituent in the target compound introduces a heavier halogen atom, which may lower the pKa compared to chloro-substituted analogs due to its electron-withdrawing inductive effect and polarizability . Methoxy groups, being electron-donating, may counteract this effect, creating a balance that modulates Lewis acidity .

Cross-Coupling Reactions

- The iodine atom in the target compound can act as a leaving group in Ullmann or Buchwald-Hartwig amination , whereas chloro-substituted analogs (e.g., (2,6-Dichloropyridin-4-yl)boronic acid) are more commonly used in Suzuki-Miyaura couplings due to the stability of C-Cl bonds under basic conditions .

- Boronic Ester Formation : The trimethoxy groups may hinder boroxine (cyclic trimer) formation compared to simpler arylboronic acids like phenylboronic acid, as seen in NMR studies of analogous compounds .

Physicochemical Properties

Acidity (pKa):

- The pKa of boronic acids is influenced by substituents’ electronic effects. For example, 3-Chloro-2-methoxypyridine-4-boronic acid has a lower pKa (~8.2) compared to the target compound, where the iodine and methoxy groups may result in a pKa closer to 8.5–9.0, similar to 4-MCPBA (4-methylcarboxyphenylboronic acid) .

- Chloro-substituted analogs generally exhibit lower pKa values than iodo- or methoxy-rich derivatives due to stronger electron-withdrawing effects .

Stability:

- The iodine substituent may increase susceptibility to protodeboronation under acidic or oxidative conditions compared to chloro analogs, as observed in studies of halogenated boronic acids .

- Trimethoxy groups could enhance solubility in polar solvents (e.g., DMSO or methanol), which is advantageous for biological assays .

Biological Activity

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with methoxy substituents and an iodine atom, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H15BINO5

- IUPAC Name : this compound

This compound's unique configuration allows it to participate in various chemical reactions, particularly those involving the formation of covalent bonds with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site residues.

- Targeting Protein Interactions : The presence of the iodine atom may enhance the compound's ability to interact with biomolecules through halogen bonding, potentially increasing binding affinity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anticancer Effects

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains. Results indicated that this compound exhibited MIC values ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is provided in the table below:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | Structure | Anticancer & Antimicrobial | 32 - 128 | 10 |

| Boric Acid | Structure | Antifungal | N/A | N/A |

| Phenylboronic Acid | Structure | Anticancer | N/A | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of boronic acid derivatives often involves Suzuki-Miyaura cross-coupling or direct iodination followed by boronation. For structurally complex analogs, reaction conditions such as solvent polarity (e.g., dioxane for improved reactivity), catalyst loading (e.g., Pd-based catalysts at 0.1–1 mol%), and stoichiometry of boronic acid (1.25 equivalents) are critical. Elevated temperatures (80–100°C) and inert atmospheres enhance coupling efficiency. Purification typically employs column chromatography or recrystallization, with yields optimized by minimizing steric hindrance from methoxy groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization requires a combination of NMR (¹H, ¹³C, and ¹¹B NMR to verify boronic acid functionality), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify B-O and B-C bonding. X-ray crystallography is recommended for resolving steric effects caused by the iodo and methoxy substituents. Purity assessments via HPLC (C18 columns, acetonitrile/water gradients) are essential, with retention times compared to standards .

Q. What are the stability considerations for storing this compound, and how do substituents affect its reactivity?

- Methodological Answer : The compound’s boronic acid group is moisture-sensitive; storage at 0–6°C in anhydrous solvents (e.g., THF or DMF) under inert gas is advised. Methoxy groups enhance electron density, potentially stabilizing the boronic acid, while the iodo substituent may introduce steric hindrance, reducing cross-coupling efficiency. Periodic NMR checks are recommended to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can this compound be utilized in designing anticancer agents, and what experimental models validate its efficacy?

- Methodological Answer : Boronic acids are explored for proteasome inhibition and targeting cancer cell pathways. For this compound, in vitro assays (e.g., MTT on glioblastoma cells) should assess IC₅₀ values. Structural analogs with arylidene heterocycles have shown anti-cellular effects via apoptosis induction. Pair with proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) to confirm mechanism. In vivo xenograft models using PET tracers (e.g., [¹¹C]UCB-J analogs) can track biodistribution .

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

- Methodological Answer : Steric effects from the 3-iodo and 2,5,6-trimethoxy groups can be addressed using bulky palladium ligands (e.g., SPhos or XPhos) to stabilize the transition state. Microwave-assisted synthesis or flow chemistry may enhance reaction kinetics. Pre-functionalization (e.g., converting boronic acid to pinacol esters) improves stability and solubility during coupling .

Q. How does this compound perform in carbohydrate-sensing applications, and what polymer matrices enhance its responsiveness?

- Methodological Answer : Boronic acids bind diols (e.g., glucose) via reversible ester formation. For sensing, immobilize the compound on glucose-responsive polymers like poly(acrylamide-co-phenylboronic acid). Measure fluorescence quenching or swelling behavior under varying glucose concentrations. Adjust methoxy groups to tune binding affinity (pKa ~8–10) for physiological compatibility .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer : Trace iodinated byproducts or hydrolyzed boronic acids require UPLC-MS/MS with electrospray ionization (ESI). Use deuterated internal standards for quantification. For metal residues (e.g., Pd), ICP-MS is critical. Method validation should include spike-recovery experiments and LOQ/LOD calculations .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported anticancer activity between structural analogs?

- Methodological Answer : Variability may stem from differences in cell permeability (logP influenced by methoxy groups) or off-target effects. Conduct comparative SAR studies by synthesizing analogs with varying substituents (e.g., replacing iodine with fluorine). Use transcriptomic profiling (RNA-seq) to identify differentially expressed pathways and validate target engagement via thermal shift assays .

Q. Why might cross-coupling yields drop unexpectedly, and how can this be diagnosed?

- Methodological Answer : Yield drops often result from boronic acid hydrolysis or catalyst deactivation. Monitor reaction progress via TLC or in situ IR. Test fresh batches of Pd catalysts and ensure anhydrous conditions. If steric hindrance is suspected, switch to Miyaura borylation to pre-form the boronic ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.